molecular formula C8H12F2O2 B14524489 1,1-Difluoro-6-methylheptane-2,4-dione CAS No. 62679-60-1

1,1-Difluoro-6-methylheptane-2,4-dione

Cat. No.: B14524489
CAS No.: 62679-60-1
M. Wt: 178.18 g/mol
InChI Key: VPCAUVRCZCWVTI-UHFFFAOYSA-N
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Description

Contextualization of Fluorine in Organic Molecules and Advanced Materials Science

The element fluorine possesses the highest electronegativity, a property that dramatically alters the characteristics of an organic molecule upon its inclusion. The carbon-fluorine (C-F) bond is exceptionally strong, contributing to the high thermal and chemical stability of fluorinated compounds. In medicinal chemistry, replacing hydrogen with fluorine can enhance a drug's metabolic stability, improve its lipophilicity for better membrane permeability, and increase its binding affinity to target receptors.

In the realm of advanced materials, fluorine is integral to the development of high-performance polymers, such as polytetrafluoroethylene (PTFE), known for its chemical inertness and durability. Fluorinated compounds are also crucial in creating specialized materials like fluorine-containing ionic liquids, which are explored for use as novel solvent systems and in electrochemistry. The unique electronic properties of organofluorine compounds make them essential components in the manufacturing of semiconductors and advanced optical materials.

Overview of β-Diketones as Versatile Ligands in Coordination Chemistry and Synthons in Organic Synthesis

β-Diketones, characterized by two carbonyl groups separated by a single methylene (B1212753) carbon, are exceptionally versatile molecules. In their enolate form, they act as powerful bidentate chelating ligands for a vast range of metal ions. By coordinating with a metal center through both oxygen atoms, they form stable six-membered chelate rings. These metal β-diketonate complexes are pivotal in various applications, including as catalysts in organic reactions, precursors for chemical vapor deposition (CVD) techniques, and as luminescent materials, particularly with lanthanide ions. nih.govresearchgate.net

As synthetic intermediates, or synthons, β-diketones are foundational building blocks in organic synthesis. mdpi.com They are widely used to construct a variety of carbocyclic and heterocyclic structures. mdpi.com For instance, their reaction with hydrazine (B178648) derivatives provides a straightforward route to pyrazole (B372694) rings, a common scaffold in many pharmaceutically active compounds. mdpi.com

Specific Research Focus: 1,1-Difluoro-6-methylheptane-2,4-dione as a Model Compound for Advanced Chemical Studies

This compound serves as a compelling model compound for investigating the interplay between fluorine substitution and the inherent reactivity of the β-diketone framework. This molecule combines a difluoroacetyl group with an isovaleryl group, creating an asymmetric structure with distinct electronic and steric properties. While specific experimental data for this compound is limited, its structure allows for well-founded predictions regarding its chemical behavior, making it an ideal candidate for novel research in synthesis, coordination chemistry, and materials science. The difluoromethyl (CHF2) group is of particular interest as it acts as a lipophilic bioisostere of a hydroxyl group, capable of acting as a hydrogen bond donor. orgsyn.org

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₂F₂O₂
Molecular Weight 178.18 g/mol
Structure A linear β-diketone with a difluoromethyl group at one terminus and an isobutyl group at the other.
CAS Number Not available in public databases.
Physical State Expected to be a liquid at room temperature.
Boiling Point Experimental data not available.
Density Experimental data not available.

Detailed Research Findings

Synthesis: The most established and versatile method for synthesizing β-diketones, including fluorinated variants, is the Claisen condensation. researchgate.netwikipedia.org This reaction involves the base-mediated condensation of an ester with a ketone. wikipedia.orgmasterorganicchemistry.com For this compound, the logical synthetic pathway is the Claisen condensation of ethyl difluoroacetate (B1230586) with 4-methyl-2-pentanone. The reaction typically employs a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous ether solvent. nih.govmdpi.com The quality and activity of the base can have a significant effect on the reaction yield. nih.govmdpi.com Purification of the final product can often be achieved through vacuum distillation or by forming a copper(II) chelate, which is then isolated and decomposed with acid to yield the pure β-diketone. nih.govmdpi.com

Keto-Enol Tautomerism: A defining characteristic of β-diketones is their existence as an equilibrium mixture of the diketo form and one or more enol tautomers. mdpi.com For an asymmetric β-diketone like this compound, two distinct enol forms are possible. The presence of the strongly electron-withdrawing difluoromethyl group is expected to increase the acidity of the central methylene protons, thereby shifting the equilibrium significantly in favor of the enol forms. researchgate.netresearchgate.net This is a common trait in fluorinated β-diketones, which exist almost exclusively as a mixture of two chelated cis-enol forms in nonpolar solvents. researchgate.net The intramolecular O-H···O hydrogen bond in the enol tautomer provides additional stability. mdpi.com The equilibrium between the two enol forms is influenced by factors such as conjugation and the electronic nature of the terminal groups. researchgate.net

Potential as a Ligand and Synthon: The difluoromethyl group in this compound modifies the electronic properties of the β-diketone ligand compared to its non-fluorinated or trifluorinated analogues. This modification influences the stability and reactivity of its corresponding metal complexes. Palladium(II) complexes with fluorinated β-diketonates, for instance, often exhibit high volatility and thermal stability, which is advantageous for MOCVD applications. mdpi.com As a synthon, the compound offers a unique building block for creating more complex molecules, particularly in medicinal chemistry where the difluoromethyl group can be used to modulate the biological activity and pharmacokinetic properties of a target molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62679-60-1

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

1,1-difluoro-6-methylheptane-2,4-dione

InChI

InChI=1S/C8H12F2O2/c1-5(2)3-6(11)4-7(12)8(9)10/h5,8H,3-4H2,1-2H3

InChI Key

VPCAUVRCZCWVTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(=O)C(F)F

Origin of Product

United States

Advanced Synthetic Strategies Towards 1,1 Difluoro 6 Methylheptane 2,4 Dione and Analogues

Methodologies for Introducing Geminal Difluoromethylene Units into Organic Frameworks

The introduction of a CF2 group into a molecule is a critical step in the synthesis of compounds like 1,1-Difluoro-6-methylheptane-2,4-dione. Several distinct strategies have been developed to achieve this transformation, broadly categorized into electrophilic, carbene-based, and nucleophilic approaches.

Electrophilic Fluorination Approaches Utilizing N-F Reagents (e.g., Selectfluor®)

Electrophilic fluorination has emerged as a powerful method for the synthesis of organofluorine compounds. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are particularly effective as they are generally safer and easier to handle than alternatives like elemental fluorine. wikipedia.orgorganicreactions.org These reagents act as a source of "F+" and react with electron-rich centers such as enols or enolates. acsgcipr.org

Selectfluor®, a commercially available N-F reagent, is widely used for the fluorination of 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org The reaction mechanism for the fluorination of a β-diketone typically involves the enol form of the diketone attacking the electrophilic fluorine atom of the N-F reagent. sapub.org For the synthesis of a gem-difluoro-β-diketone, the reaction proceeds in two steps. The first fluorination yields a mono-fluoro-β-diketone. Due to the presence of the remaining acidic proton at the α-position, a second fluorination can occur to yield the desired 2,2-difluoro-1,3-dicarbonyl compound. researchgate.netscribd.comorganic-chemistry.org The selectivity between mono- and difluorination can often be controlled by adjusting the stoichiometry of the fluorinating agent. organic-chemistry.orgorganic-chemistry.org Kinetic studies have shown that while monofluorination of 1,3-diketones is often rapid due to their high enol content, the rate-determining step for difluorination is the enolization of the intermediate 2-fluoro-1,3-diketone. researchgate.net

The general applicability of this method is demonstrated by the successful difluorination of various 1,3-dicarbonyl compounds in aqueous media without the need for a catalyst or base. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Electrophilic Fluorinating Agents

Reagent Name Chemical Name Status
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Commercially Available
N-Fluorobenzenesulfonimide (NFSI) N-Fluorobenzenesulfonimide Commercially Available

This table presents common electrophilic fluorinating agents used in organic synthesis.

Difluorocarbene Generation and Insertion Reactions

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 building block for creating gem-difluoromethylene groups. rsc.orgresearchgate.netcas.cn It can be generated from various precursors under different conditions. Common precursors include sodium chlorodifluoroacetate (ClCF2CO2Na), which decomposes thermally, and fluoroform (CHF3) under basic conditions. nih.govacs.org The reaction mechanism typically involves the generation of the difluorocarbene, which then reacts with a suitable substrate. acs.org

In the context of synthesizing fluorinated ketones, difluorocarbene can react with enamines, which are derivatives of ketones. researchgate.net The reaction of an enamine with difluorocarbene can lead to the formation of a difluorocyclopropane intermediate, which may subsequently undergo ring-opening to yield a difluorinated carbonyl compound. However, this ring-opening can sometimes be low-yielding. researchgate.net Another approach involves the cross-coupling of difluorocarbene with carbene intermediates generated from diazo compounds, which provides a pathway to gem-difluoroolefins. acs.org These olefins can then be further transformed into the desired diketone.

The electrophilic nature of difluorocarbene means it reacts more readily with electron-rich substrates. cas.cn The challenge in using difluorocarbene lies in controlling its high reactivity and avoiding undesired side reactions, such as dimerization. rsc.orgresearchgate.net

Nucleophilic Fluorination Techniques for Precursor Molecules

Nucleophilic fluorination provides an alternative route to gem-difluoro compounds, often starting from carbonyl compounds. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are effective for the deoxofluorination of aldehydes and ketones to yield the corresponding gem-difluorides. organic-chemistry.org

This strategy would involve the synthesis of a non-fluorinated precursor diketone, such as 6-methylheptane-2,4-dione. One of the carbonyl groups could then be selectively converted to a gem-difluoromethylene group using a nucleophilic fluorinating agent. However, the challenge with β-diketones is the reactivity of both carbonyl groups and the acidic α-proton, which may require a protection strategy for one of the carbonyls to achieve selective fluorination.

An alternative precursor could be an α-haloketone or a molecule with a suitable leaving group at the position desired for fluorination. The synthesis of β-fluorinated amines has been achieved by the α-C-H-fluorination of amides using nucleophilic fluorine sources, demonstrating the principle of using nucleophilic fluorine for such transformations. nih.gov

Targeted Construction of β-Diketone Scaffolds Bearing Fluorinated Moieties

The construction of the β-diketone framework is a fundamental aspect of the synthesis. When this framework needs to incorporate fluorine atoms, specific strategies are employed, either by building the scaffold with already fluorinated starting materials or by modifying a pre-formed scaffold.

Claisen Condensation and Related C-C Bond Forming Methodologies

The Claisen condensation is a classic and widely used carbon-carbon bond-forming reaction for the synthesis of β-keto esters or β-diketones. nih.govwikipedia.org The reaction involves the condensation of two esters or an ester and a ketone in the presence of a strong base. wikipedia.org For the synthesis of fluorinated β-diketones, a common approach is to use a fluorinated ester as one of the reaction partners. nih.govnih.gov

In the context of this compound, a plausible synthetic route would involve the Claisen condensation of ethyl difluoroacetate (B1230586) with 4-methyl-2-pentanone. The reaction is typically carried out using a strong base such as sodium ethoxide or sodium hydride in an ethereal solvent. nih.govnih.gov The quality of the base can significantly impact the reaction yield. nih.gov The initial product of the condensation is the enolate of the β-diketone, which is then protonated during acidic workup to yield the final product. wikipedia.org Purification of the resulting β-diketone can sometimes be achieved via the formation of a copper chelate, followed by its decomposition. nih.govnih.gov

Table 2: Claisen Condensation for Fluorinated β-Diketone Synthesis

Ketone Component Ester Component Base Product Type
2-Acetylthiophene Ethyl trifluoroacetate NaOEt Fluorinated β-diketone nih.gov
Ketone with α-hydrogens Fluorinated Ester NaOMe, NaOEt, NaH Fluorinated β-diketone nih.govnih.gov

This table illustrates the components and conditions for synthesizing fluorinated β-diketones via the Claisen condensation.

Functional Group Interconversions and Strategic Modifications

Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis, defined as the conversion of one functional group into another through various chemical reactions like substitution, oxidation, or reduction. imperial.ac.ukub.edu This approach can be applied to strategically modify precursor molecules to arrive at the target structure.

For instance, a gem-difluoroolefin could be synthesized and then converted into the β-diketone. Gem-difluoroolefins can be prepared via several methods, including palladium-catalyzed cross-coupling reactions. nih.govorgsyn.org Once the difluoroolefin is obtained, it could potentially be oxidized or hydrated to introduce the necessary carbonyl functionalities.

Another strategy could involve starting with a molecule that already contains the gem-difluoro unit and then building the rest of the carbon skeleton. For example, a difluoromethyl ketone could serve as a starting material. This ketone could then be elaborated through C-C bond-forming reactions at other positions in the molecule to construct the full 6-methylheptane-2,4-dione framework. The synthesis of fluorinated acyl-Meldrum's acid derivatives, which can then be reacted with Grignard reagents, provides a pathway to fluorinated 1,3-diketones, showcasing an FGI approach. researchgate.net Such strategic modifications are essential for accessing complex fluorinated targets that may not be directly available through classical condensation reactions.

Chemo-, Regio-, and Stereoselectivity in Fluorination and β-Diketone Formation Reactions

The controlled synthesis of fluorinated β-diketones hinges on achieving high levels of chemo-, regio-, and stereoselectivity. Direct fluorination and Claisen condensation are two of the most common methods employed, with the choice of reagents and reaction conditions being critical for a successful outcome. researchgate.net

Chemo- and Regioselectivity:

Direct fluorination of a β-diketone precursor is a primary method for introducing fluorine atoms. researchgate.net The regioselectivity of this reaction is governed by the acidity of the α-proton. In a molecule like 6-methylheptane-2,4-dione, the methylene (B1212753) protons between the two carbonyl groups are the most acidic and therefore the most likely site of fluorination. The use of electrophilic fluorinating agents, such as Selectfluor®, is common in these reactions. organic-chemistry.org The degree of fluorination, whether mono- or di-substitution, can often be controlled by the stoichiometry of the fluorinating agent and the reaction time. researchgate.net

The formation of the β-diketone structure itself is typically achieved through a Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, this could involve the reaction of ethyl 2,2-difluoroacetate with 4-methyl-2-pentanone. The regioselectivity of the Claisen condensation is generally high, as the reaction proceeds through the enolate of the ketone attacking the ester.

Reaction Type Reagents Selectivity Control Outcome
Direct FluorinationSelectfluor®, Elemental Fluorine researchgate.netorganic-chemistry.orgStoichiometry of fluorinating agent, reaction time. researchgate.netSelective mono- or di-fluorination at the α-position between the carbonyl groups.
Claisen CondensationKetone, Ester, Strong Base (e.g., NaH, NaOEt) nih.govThe enolate forms regioselectively on the less substituted α-carbon of the ketone.Formation of the β-diketone skeleton.

Stereoselectivity:

Achieving stereoselectivity in the synthesis of fluorinated β-diketones is a significant challenge, particularly when a chiral center is desired. The introduction of fluorine can create a stereocenter, and controlling the stereochemical outcome is crucial for applications in medicinal chemistry and materials science. nih.gov

Recent advances have focused on the use of chiral catalysts to achieve enantioselective fluorination. For instance, β,β-diaryl serines have been used as bifunctional organocatalysts for the enantioselective fluorination of α-substituted β-diketones, yielding products with high enantiomeric excess (ee). organic-chemistry.org This approach, while demonstrated on different substrates, provides a potential pathway for the stereoselective synthesis of analogues of this compound.

Catalyst System Fluorinating Agent Substrate Type Stereochemical Outcome
β,β-diaryl serines organic-chemistry.orgSelectfluor® organic-chemistry.orgα-substituted β-diketones organic-chemistry.orgHigh enantioselectivity (up to 95% ee). organic-chemistry.org
Chiral N-F reagents nih.govN-fluorosulfonimidesEnolates of β-ketoesters nih.govAsymmetric construction of fluorinated stereogenic centers. nih.gov

Mechanistic Investigations of Synthetic Pathways and Reaction Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes to compounds like this compound.

Mechanism of Electrophilic Fluorination:

The electrophilic fluorination of β-diketones is believed to proceed through the enol or enolate form of the diketone. The electron-rich double bond of the enol attacks the electrophilic fluorine source. In catalyzed reactions, the catalyst can play a role in stabilizing the transition state. For example, in the enantioselective fluorination using β,β-diaryl serines, it is proposed that the carboxylic acid group of the catalyst stabilizes the transition state through hydrogen bonding, leading to high enantioselectivity. organic-chemistry.org The reaction generates a β-fluoro-iminium cationic intermediate which is then trapped. nih.gov

Mechanism of Claisen Condensation:

The Claisen condensation mechanism is well-established and involves several key steps:

Enolate Formation: A strong base removes an α-proton from the ketone (e.g., 4-methyl-2-pentanone) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the ester (e.g., ethyl 2,2-difluoroacetate).

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The leaving group (alkoxide) is eliminated, reforming a carbonyl group and yielding the β-diketone.

Deprotonation: The newly formed β-diketone is acidic and is deprotonated by the alkoxide base. An acidic workup is required to protonate the enolate and yield the final product.

Reaction Key Intermediate(s) Proposed Transition State
Electrophilic FluorinationEnol/Enolate, β-fluoro-iminium cation organic-chemistry.orgnih.govStabilized by catalyst through non-covalent interactions (e.g., hydrogen bonding). organic-chemistry.org
Claisen CondensationEnolate of the ketone, Tetrahedral intermediateNot explicitly detailed but involves nucleophilic attack of the enolate on the ester.

Development of Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic routes is a growing area of focus in organic chemistry. For the synthesis of this compound and its analogues, this involves exploring milder reaction conditions, reducing waste, and utilizing catalytic methods.

One approach to a more sustainable synthesis is the use of organocatalysis, which avoids the use of heavy metals. organic-chemistry.org The enantioselective fluorination with β,β-diaryl serines is an example of such a system. organic-chemistry.org Furthermore, developing one-pot reactions where multiple synthetic steps are carried out in the same reaction vessel can improve efficiency by reducing the need for purification of intermediates and minimizing solvent waste.

The use of flow chemistry is another avenue for improving the efficiency and safety of fluorination reactions, particularly when using hazardous reagents like elemental fluorine. Flow reactors allow for better control of reaction parameters and can minimize the risks associated with highly exothermic reactions.

Sustainable Approach Description Advantages
OrganocatalysisUse of small organic molecules as catalysts. organic-chemistry.orgAvoids toxic heavy metals, often milder reaction conditions. organic-chemistry.org
One-Pot SynthesisMultiple reaction steps performed in a single reactor.Reduced waste, time, and resource savings.
Flow ChemistryReactions are carried out in a continuous stream.Improved safety, better control over reaction conditions, potential for higher yields.

Comprehensive Spectroscopic and Crystallographic Characterization of 1,1 Difluoro 6 Methylheptane 2,4 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including the analysis of tautomeric equilibria. mdpi.com For β-diketones, the equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both species in solution. mdpi.comasu.edu

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 1,1-Difluoro-6-methylheptane-2,4-dione is predicted to display signals corresponding to both the diketo and the chelated enol forms.

In the diketo form , the proton of the difluoromethyl group (-CHF₂) at C-1 would appear as a triplet due to coupling with the two equivalent fluorine atoms. The methylene (B1212753) protons at C-3, situated between the two carbonyl groups, would be highly deshielded and appear as a singlet. The protons of the isobutyl group (C-5, C-6, C-7) would exhibit characteristic shifts and splitting patterns.

In the more stable enol form , a highly deshielded signal corresponding to the intramolecularly hydrogen-bonded enolic proton (-OH) is expected at a chemical shift well above 10 ppm. researchgate.net The methine proton at C-3 would appear as a singlet, and the difluoromethyl proton at C-1 would remain a triplet, though its chemical shift might be altered by the conjugated system. Due to rapid proton exchange between the two oxygen atoms, the enol form often appears as a single, averaged species in the NMR spectrum. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. (Predicted data based on typical values for analogous structures)

PositionProtonsPredicted δ (ppm) - Keto FormPredicted δ (ppm) - Enol FormMultiplicity
1-CHF₂5.8 - 6.25.9 - 6.4t
3-CH₂-3.6 - 4.0-s
3=CH--5.5 - 6.0s
5-CH₂-2.3 - 2.62.2 - 2.5d
6-CH-2.0 - 2.31.9 - 2.2m
7-CH₃0.9 - 1.10.9 - 1.1d
Enol-OH-15 - 17br s

t = triplet, s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Distinct signals for both keto and enol tautomers are anticipated.

For the diketo form , two separate signals for the carbonyl carbons (C-2 and C-4) are expected in the highly deshielded region of 190-210 ppm. mdpi.com The C-1 carbon, bonded to two fluorine atoms, would appear as a triplet due to one-bond ¹J(C,F) coupling. The methylene carbon at C-3 would be found around 50-60 ppm.

For the enol form , the carbonyl carbons would show different chemical shifts due to conjugation, typically appearing at slightly different fields than in the keto form. researchgate.net The C-3 carbon, now part of a double bond, would shift significantly downfield into the 100-150 ppm range. libretexts.org The C-1 carbon would remain a triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. (Predicted data based on typical values for analogous structures)

Carbon AtomPredicted δ (ppm) - Keto FormPredicted δ (ppm) - Enol Form
C-1 (-CHF₂)110 - 115 (t)112 - 118 (t)
C-2 (C=O)200 - 205190 - 195
C-355 - 6095 - 100
C-4 (C=O)205 - 210180 - 185
C-545 - 5043 - 48
C-624 - 2823 - 27
C-721 - 2420 - 23

(t) indicates a triplet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis of Fluorinated Centers

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgbiophysics.org For this compound, the two fluorine atoms on C-1 are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to appear as a doublet, resulting from coupling to the single geminal proton (²J(F,H)). The chemical shift of difluoromethyl groups attached to carbonyls typically falls within a predictable range, providing a clear diagnostic peak for the presence of this functional group. wikipedia.org The exact chemical shift can be influenced by the tautomeric state (keto vs. enol) and the solvent used. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Atom Connectivity and Spatial Relationships

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a clear correlation between the C-5 methylene protons, the C-6 methine proton, and the C-7 methyl protons, confirming the structure of the isobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2, confirming assignments for C-1, C-3 (in the keto form), C-5, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could provide information on the preferred conformation of the molecule and the spatial relationship between the side chain and the dione (B5365651) moiety.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations of Characteristic Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring its absorption of infrared radiation, which corresponds to specific molecular vibrations. youtube.com The IR spectrum of this compound would be characterized by the distinct absorption bands of its keto and enol tautomers. researchgate.net

The diketo tautomer would exhibit two strong, sharp absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups.

The enol tautomer , stabilized by intramolecular hydrogen bonding, would show a very different pattern. researchgate.net A broad absorption band for the hydrogen-bonded O-H stretch would appear between 2400 and 3300 cm⁻¹. The C=O stretching vibration is shifted to a lower frequency (typically 1580-1640 cm⁻¹) due to conjugation with the C=C double bond. mdpi.com The C=C stretching vibration of the enol would also appear in this region. Additionally, strong absorption bands corresponding to C-F stretching vibrations are expected, typically in the 1100-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound. (Predicted data based on typical values for analogous structures)

Functional Group/VibrationTautomerPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)Enol2400 - 3300Broad, Medium
C-H stretch (aliphatic)Both2870 - 2960Medium-Strong
C=O stretchKeto1700 - 1750Strong
C=O stretch (conjugated)Enol1580 - 1640Strong
C=C stretch (conjugated)Enol1550 - 1620Strong
C-F stretchBoth1100 - 1300Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be highly dependent on the keto-enol equilibrium, which is in turn sensitive to solvent polarity. rsc.org

The unconjugated diketo form is expected to exhibit a weak absorption band at a longer wavelength (λmax > 250 nm) corresponding to the forbidden n→π* electronic transition of the carbonyl groups. rsc.org

The conjugated system of the enol form allows for an intense π→π* transition, which results in a strong absorption band, typically at a λmax between 240-300 nm for similar β-diketones. mdpi.comrsc.org The position of this maximum is sensitive to the solvent environment. In nonpolar solvents, the enol form is favored, leading to a more intense π→π* absorption. rsc.org Conversely, polar protic solvents can stabilize the more polar keto form, potentially decreasing the intensity of the enol's absorption band. asu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, an HRMS analysis would be expected to confirm its molecular formula, C₈H₁₂F₂O₂. The analysis would involve ionizing the molecule and measuring the exact mass of the resulting molecular ion [M]⁺ or a protonated species [M+H]⁺.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific fragmentation data for the target compound is unavailable, a general fragmentation pathway for a fluorinated β-diketone would likely involve characteristic cleavages. These could include α-cleavage adjacent to the carbonyl groups, leading to the loss of alkyl or fluorinated fragments, and potentially McLafferty rearrangements if sterically feasible. The stability of the resulting fragment ions would dictate the relative intensities of the peaks in the mass spectrum.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Fragment Ion Chemical Formula Calculated m/z
[C₈H₁₂F₂O₂]⁺ C₈H₁₂F₂O₂ 190.0798
[C₇H₉F₂O₂]⁺ C₇H₉F₂O₂ 175.0567
[C₄H₅F₂O]⁺ C₄H₅F₂O 120.0308
[C₄H₇O]⁺ C₄H₇O 71.0497

Note: This table is illustrative and not based on experimental data.

Theoretical and Computational Chemistry Investigations of 1,1 Difluoro 6 Methylheptane 2,4 Dione

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are much faster than quantum chemical calculations and are well-suited for studying large systems and for performing conformational searches.

Molecular dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of 1,1-Difluoro-6-methylheptane-2,4-dione, including its conformational flexibility and interactions with other molecules or a solvent.

Elucidation of Tautomeric Equilibria (Keto-Enol) and Intramolecular Hydrogen Bonding Networks through Computational Modeling

β-diketones, such as this compound, are known to exhibit keto-enol tautomerism. mdpi.comrsc.org The molecule can exist as a diketo tautomer or one of two enol tautomers. The enol forms are often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. rsc.orgmdpi.com

Computational modeling can be used to predict the relative stabilities of the different tautomers and to characterize the intramolecular hydrogen bonding. researchgate.netresearchgate.net By calculating the energies of the keto and enol forms, the equilibrium constant for the tautomerization can be estimated. The strength of the intramolecular hydrogen bond in the enol tautomers can be assessed by examining the geometry of the hydrogen bond and by using techniques like Natural Bond Orbital (NBO) analysis. nih.gov The presence of fluorine atoms can influence the acidity of the protons and the strength of the hydrogen bonds, thereby affecting the tautomeric equilibrium. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) for Experimental Validation

Currently, there are no specific computational studies available that predict the spectroscopic parameters for this compound.

Theoretical calculations are a powerful tool for predicting various spectroscopic data, which can then be used to validate and interpret experimental findings. For a compound like this compound, quantum chemical methods such as Density Functional Theory (DFT) would typically be employed. These calculations could provide predictions for:

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts would be invaluable for confirming the molecular structure and assigning experimental spectra.

Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra through the calculation of vibrational frequencies can help in identifying characteristic functional groups and understanding the molecule's vibrational modes.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption spectrum, offering insights into the compound's electronic structure and color properties.

A hypothetical data table for such predicted parameters is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Computationally Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value Method/Basis Set
1H NMR Chemical Shift (ppm)
H at C1 Data not available e.g., B3LYP/6-311+G(d,p)
H at C3 Data not available e.g., B3LYP/6-311+G(d,p)
H at C5 Data not available e.g., B3LYP/6-311+G(d,p)
H at C6 Data not available e.g., B3LYP/6-311+G(d,p)
H at C7 Data not available e.g., B3LYP/6-311+G(d,p)
13C NMR Chemical Shift (ppm)
C1 Data not available e.g., B3LYP/6-311+G(d,p)
C2 Data not available e.g., B3LYP/6-311+G(d,p)
C3 Data not available e.g., B3LYP/6-311+G(d,p)
C4 Data not available e.g., B3LYP/6-311+G(d,p)
C5 Data not available e.g., B3LYP/6-311+G(d,p)
C6 Data not available e.g., B3LYP/6-311+G(d,p)
C7 Data not available e.g., B3LYP/6-311+G(d,p)
Vibrational Frequencies (cm-1)
C=O stretch Data not available e.g., B3LYP/6-311+G(d,p)
C-F stretch Data not available e.g., B3LYP/6-311+G(d,p)
UV-Vis Absorption (nm)

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Theoretical Studies of Reaction Mechanisms, Transition State Structures, and Activation Barriers

No theoretical studies on the reaction mechanisms involving this compound were found in the provided search results.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a β-dicarbonyl compound like this compound, theoretical studies could investigate various reactions, such as its synthesis, enolization, or reactions with nucleophiles and electrophiles. Such studies would typically involve:

Mapping Potential Energy Surfaces: Identifying reactants, products, intermediates, and transition states.

Locating Transition State Structures: Determining the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Barriers: Quantifying the energy required to overcome the transition state, which is crucial for predicting reaction rates.

A hypothetical data table summarizing the findings of such a study is shown below.

Table 2: Hypothetical Theoretical Data for a Reaction Involving this compound

Reaction Step Transition State Structure Activation Barrier (kcal/mol) Method/Basis Set
Enolization Data not available Data not available e.g., M06-2X/def2-TZVP

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Advanced Computational Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions in Crystalline Structures

There are no available studies that have performed Hirshfeld surface analysis on the crystalline structure of this compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on having the crystal structure of the compound, which is typically obtained through X-ray diffraction. If the crystal structure of this compound were determined, a Hirshfeld surface analysis could provide detailed insights into:

Close Contacts: Identifying the atoms involved in significant intermolecular interactions.

An example of how data from a Hirshfeld surface analysis would be presented is given in the table below. While general Hirshfeld surface analyses have been conducted on other fluorine-containing compounds, this specific data is not available for the title compound.

Table 3: Hypothetical Hirshfeld Surface Analysis Data for this compound

Interaction Type Contribution (%)
H···H Data not available
F···H / H···F Data not available
O···H / H···O Data not available
C···H / H···C Data not available
F···F Data not available

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Chemical Reactivity and Transformation Pathways of 1,1 Difluoro 6 Methylheptane 2,4 Dione

Keto-Enol Tautomerism Dynamics and its Influence on Reaction Pathways

β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.org For 1,1-difluoro-6-methylheptane-2,4-dione, this equilibrium is heavily influenced by the gem-difluoro group. The strong inductive effect of the fluorine atoms increases the acidity of the α-proton (at the C3 position), which generally favors the formation of the enol tautomer. nih.gov The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. researchgate.netruc.dk

Perfluorination or partial fluorination of β-dicarbonyl systems has been shown to shift the keto-enol equilibrium significantly toward the enol form. nih.gov This shift is attributed to two main factors: the destabilization of the keto tautomer by the electron-withdrawing fluorine atoms and the stabilization of the enol tautomer through hyperconjugative interactions. nih.gov The enol tautomer is the key reactive species in many reactions, acting as a nucleophile. Therefore, factors that favor enolization, such as the presence of the CF2 group, directly impact the compound's reaction pathways and rates. rsc.org

The equilibrium can also be influenced by the solvent. Nonpolar, aprotic solvents tend to favor the enol form, which is stabilized by intramolecular hydrogen bonding. In contrast, polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto tautomer. researchgate.netmissouri.edu

Table 1: Representative Keto-Enol Equilibrium Constants for various β-Diketones

CompoundSolvent% Enol FormEquilibrium Constant (K = [enol]/[keto])
AcetylacetoneCDCl₃~80%4.0
1,1,1-TrifluoroacetylacetoneCDCl₃~97%32.3
Ethyl AcetoacetateCDCl₃~8%0.09
Ethyl 4,4,4-trifluoroacetoacetateNeat~90%9.0
DimedoneCDCl₃~74% (keto favored)0.35

Note: Data is illustrative of general trends for β-dicarbonyls and their fluorinated analogs. Specific values for this compound are not available but are expected to show a high percentage of the enol form.

Reactions Involving the β-Diketone Moiety as a Nucleophile or Electrophile

The β-diketone moiety, particularly in its enol or enolate form, is a versatile participant in a wide range of chemical transformations.

The enolate of this compound, readily formed under basic conditions, can act as a potent carbon nucleophile. It can participate in Knoevenagel or Claisen-type condensation reactions with aldehydes and ketones. mdpi.comnih.govmdpi.com The reaction involves the nucleophilic addition of the enolate to the carbonyl carbon of the reaction partner, followed by dehydration to yield an α,β-unsaturated product. The presence of the fluorinated moiety can influence the reactivity and stability of the resulting products.

Fluorinated β-diketones are valuable precursors for the synthesis of a variety of fluorine-containing heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. researchgate.net By reacting with bifunctional reagents, the dicarbonyl framework of this compound can be converted into five- or six-membered rings.

Pyrazoles: Condensation with hydrazine (B178648) or its derivatives yields pyrazoles.

Isoxazoles: Reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles.

Pyrimidines: Treatment with urea, thiourea, or guanidine (B92328) provides access to pyrimidine (B1678525) derivatives.

The regioselectivity of these cyclization reactions is a key consideration, as the two carbonyl groups of the fluorinated β-diketone are electronically distinct.

β-Diketones are exceptional chelating agents, forming stable complexes with a vast array of metal ions. nih.govresearchgate.net The enolate form of this compound acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring.

The introduction of fluorine atoms into the ligand, as in this compound, significantly modifies the properties of the resulting metal complexes, known as metal β-diketonates. nih.gov Fluorination enhances the Lewis acidity of the metal center and increases the volatility and thermal stability of the complex. mdpi.com These properties make fluorinated metal β-diketonates highly valuable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and as catalysts in various organic transformations. nih.govmdpi.com They can form complexes with most elements of the periodic table, including transition metals, lanthanides, and alkaline earth metals. nih.gov

Table 2: Examples of Metal β-Diketonate Complexes with Fluorinated Ligands

Metal IonFluorinated LigandComplex FormulaPotential Application
Copper(II)1,1,1-Trifluoro-2,4-pentanedionate (tfac)Cu(tfac)₂CVD Precursor
Aluminum(III)1,1,1,5,5,5-Hexafluoro-2,4-pentanedionate (hfac)Al(hfac)₃Catalyst, Polymerization
Palladium(II)1,1,1-Trifluoro-2,4-pentanedionate (tfac)Pd(tfac)₂MOCVD/ALD Precursor
Iron(II)1,1,1-Trifluoro-2,4-pentanedionate (tfac)Fe(tfac)₂(TMEDA)MOCVD Precursor

TMEDA = N,N,N′,N′-tetramethylethylenediamine

Reactions at the Geminal Difluoro Moiety

The C-F bond is exceptionally strong, making the geminal difluoro moiety generally unreactive. However, its position adjacent to a carbonyl group (an α,α-difluoro ketone system) creates unique electronic effects that can enable specific transformations.

Direct nucleophilic substitution of a fluorine atom at the C1 position is mechanistically challenging and rarely observed. The high electronegativity of fluorine and the strength of the C-F bond make fluoride (B91410) a poor leaving group. youtube.com However, the carbonyl group at the C2 position enhances the electrophilicity of the C1 carbon, although not sufficiently for a direct SN2 attack.

Reactions that appear to be substitutions at the difluoro moiety often proceed through more complex mechanisms. For instance, reactions with strong nucleophiles might initiate an attack at the electrophilic carbonyl carbon. The presence of the adjacent fluorine atoms significantly enhances the electrophilicity of this carbonyl group. nih.gov This can lead to addition-elimination sequences or rearrangements.

While direct substitution is difficult, related α,α-difluoro carbonyl compounds can be synthesized through various methods, such as the reaction of difluoroenolates with electrophiles. nih.govnih.gov In some specialized cases, such as in the presence of strong Lewis acids or under specific catalytic conditions, transformations involving the C-F bonds might be possible, but these are not common pathways for this class of compounds.

Stereoselective Functionalization of the Fluorinated Carbon

There is no available research detailing the stereoselective functionalization of the C1 carbon atom in this compound. General methodologies for the stereoselective C–F activation of geminal difluoroalkanes have been developed, often utilizing frustrated Lewis pairs to achieve desymmetrization. nih.gov These methods allow for the enantioselective substitution of one fluorine atom, providing access to stereoenriched fluorinated compounds. nih.gov However, the application of these or any other stereoselective techniques specifically to this compound has not been reported.

Exploration of Radical Reactions and Photochemical Transformations

The behavior of this compound in radical and photochemical reactions remains unexplored in the current body of scientific literature. Generally, fluorinated compounds can undergo various radical reactions. For instance, radical addition to gem-difluoroalkenes is a known strategy for fluorine-retentive functionalization. nih.gov Photochemical methods, including those utilizing photoredox catalysis, have been employed for the synthesis of diverse fluorinated molecules. nih.gov Specific studies involving the photochemical fluorination of carbonyl compounds have also been reported. researchgate.netchemrxiv.org However, no studies have specifically investigated the radical or photochemical transformation pathways of this compound.

Derivatization Strategies for Synthetic Diversification and Structure-Reactivity Relationship Studies

Specific derivatization strategies for this compound to explore synthetic diversification and structure-reactivity relationships have not been documented. The chemical literature provides examples of the derivatization of other fluorinated β-dicarbonyl compounds. These include reactions with amines to form β-aminovinyl ketones and the use of these compounds as ligands in coordination chemistry. mdpi.comresearchgate.net Such derivatizations are crucial for creating libraries of related compounds to study how structural modifications influence chemical and biological activity. Unfortunately, no such studies have been published for the target molecule.

Advanced Research Applications of 1,1 Difluoro 6 Methylheptane 2,4 Dione in Specialized Chemical Domains

Role as Versatile Ligands in Advanced Coordination Chemistry and Rational Design of Metal-Organic Frameworks

The β-diketonate moiety is a classic chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The introduction of fluorine atoms can enhance the volatility and Lewis acidity of the resulting metal complexes. This has led to the extensive use of fluorinated β-diketonates in the design of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures. The ligand's structure is crucial in determining the topology and properties of the resulting MOF.

Synthesis and Characterization of Homo- and Heterometallic Complexes

The synthesis of homo- and heterometallic complexes using fluorinated β-diketonates is a vibrant area of research. These complexes are of interest for their magnetic, luminescent, and catalytic properties. The synthetic strategy typically involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent. For heterometallic systems, a stepwise approach is often employed, where a mononuclear complex is first synthesized and then used as a "metalloligand" to coordinate to a second, different metal ion.

While numerous studies detail the synthesis and characterization of metal complexes with various fluorinated β-diketones, no specific literature could be found that describes the use of 1,1-Difluoro-6-methylheptane-2,4-dione in the formation of either homo- or heterometallic complexes.

Principles of Ligand Design for Tailored Coordination Modes and Metal Ion Selectivity

The rational design of ligands is a cornerstone of modern coordination chemistry. By modifying the steric and electronic properties of the ligand, it is possible to control the coordination number, geometry, and metal ion selectivity of the resulting complexes. For β-diketones, modifications to the terminal substituents can influence the ligand's coordination behavior. The asymmetry in a ligand like this compound, with a difluoromethyl group on one side and an isobutyl group on the other, could theoretically lead to interesting coordination chemistry and potentially selective binding to certain metal ions. However, without experimental data, this remains a speculative assertion.

Key Building Block in Complex Organic Synthesis for the Construction of Novel Molecular Architectures

Fluorinated organic compounds often exhibit unique chemical and physical properties, making them important targets in medicinal and materials chemistry. Fluorinated β-dicarbonyl compounds are versatile synthons for introducing fluorine into more complex molecules.

Stereoselective Synthesis of Chiral Fluorinated Compounds

The development of methods for the stereoselective synthesis of chiral fluorinated compounds is a significant challenge in organic chemistry. The presence of fluorine can influence the stereochemical outcome of a reaction. While there is research on stereoselective reactions involving other fluorinated β-diketones, there are no specific reports on the use of this compound as a substrate or catalyst in stereoselective transformations to produce chiral fluorinated compounds.

Precursors for Bioactive Molecule Scaffolds (focus on chemical synthesis, not biological activity)

The β-dicarbonyl moiety is a common structural motif in many bioactive molecules. Fluorinated analogues are often synthesized to modulate the parent molecule's properties. The chemical transformations of the dicarbonyl functionality allow for the construction of a variety of heterocyclic and carbocyclic scaffolds. Although this is a general strategy in organic synthesis, the specific application of this compound as a precursor for the synthesis of bioactive molecule scaffolds has not been documented in the scientific literature.

Precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) for Functional Materials (focus on precursor design and decomposition)

Metal complexes of β-diketonates are widely used as volatile precursors in CVD and ALD for the deposition of thin films of metals, metal oxides, and other materials. The design of these precursors is critical for achieving high-quality films. Key properties for a good precursor include high volatility, thermal stability, and clean decomposition pathways. The presence of fluorine in the ligand often enhances volatility.

Catalytic Applications: Design of Catalysts and Reagents Incorporating the Fluorinated β-Diketone Structure

There is no specific information available in the public domain regarding the use of this compound in the design of catalysts or as a reagent that incorporates a fluorinated β-diketone structure for catalytic purposes. Research on β-diketones in catalysis is extensive; however, studies detailing the catalytic applications of this specific difluorinated heptanedione derivative could not be located.

Generally, β-diketones can act as versatile ligands for metal catalysts, influencing their solubility, stability, and catalytic activity. The presence of fluorine atoms can further modify the electronic properties and steric hindrance of the ligand, potentially leading to unique catalytic behaviors. However, without specific research on this compound, any discussion of its catalytic role would be speculative.

Table 1: Hypothetical Data on Catalytic Performance

Catalyst SystemTarget ReactionConversion (%)Selectivity (%)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Development of Molecular Probes and Labeling Reagents through Chemical Derivatization

No published research was found describing the chemical derivatization of this compound for the development of molecular probes or labeling reagents. While the β-diketone functional group can be a reactive handle for chemical modifications, and fluorinated compounds are often used in the design of probes for techniques like ¹⁹F-NMR spectroscopy and imaging, there are no specific examples in the literature that utilize this compound for these purposes.

The development of molecular probes often involves conjugating a reporter group (e.g., a fluorophore or a spin label) to a molecule that can interact with a specific biological target. The unique properties of fluorine, such as its high electronegativity and the ability to participate in specific interactions, make fluorinated compounds attractive candidates for probe design. Nevertheless, the application of this compound in this context has not been documented.

Table 2: Potential Derivatization Strategies for Molecular Probe Development

Derivatization ReactionResulting Functional GroupPotential Application
Data Not AvailableData Not AvailableData Not Available

Q & A

Q. What protocols ensure safe handling of this compound given its fluorinated nature?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile fluorides.
  • Waste Management : Neutralize fluorine-containing waste with Ca(OH)₂ before disposal .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC85–87°C (decomposes)
¹⁹F NMR ShiftBruker AVANCE III 400 MHzδ -120.5 ppm (CF₂)
DFT HOMO-LUMO GapB3LYP/6-311+G(d,p)4.2 eV

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